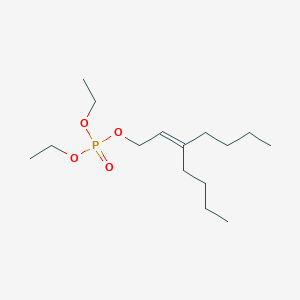
3-Butylhept-2-en-1-yl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylhept-2-en-1-yl diethyl phosphate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to two ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylhept-2-en-1-yl diethyl phosphate can be achieved through several methods. One common approach involves the reaction of phosphorus trichloride with ethanol, followed by the addition of 3-butylhept-2-en-1-ol. The reaction proceeds as follows:
[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
Under similar conditions but in the presence of a base, triethyl phosphite results:
[ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butylhept-2-en-1-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl phosphonates.
Applications De Recherche Scientifique
3-Butylhept-2-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 3-Butylhept-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of cholinesterase, which is crucial for neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3-butenylphosphonate: Similar structure but with a different alkyl group.
Diethyl phosphite: Lacks the butylheptenyl group.
Triethyl phosphite: Contains three ethyl groups instead of two.
Uniqueness
3-Butylhept-2-en-1-yl diethyl phosphate is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
64135-16-6 |
|---|---|
Formule moléculaire |
C15H31O4P |
Poids moléculaire |
306.38 g/mol |
Nom IUPAC |
3-butylhept-2-enyl diethyl phosphate |
InChI |
InChI=1S/C15H31O4P/c1-5-9-11-15(12-10-6-2)13-14-19-20(16,17-7-3)18-8-4/h13H,5-12,14H2,1-4H3 |
Clé InChI |
RLSQGJCNHHGDKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CCOP(=O)(OCC)OCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















